molecular formula C10H15NO2S B6590189 tert-butyl N-(2-methylthiophen-3-yl)carbamate CAS No. 212570-42-8

tert-butyl N-(2-methylthiophen-3-yl)carbamate

Cat. No.: B6590189
CAS No.: 212570-42-8
M. Wt: 213.3
InChI Key:
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Description

tert-Butyl N-(2-methylthiophen-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a thiophene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylthiophen-3-yl)carbamate typically involves the reaction of 2-methylthiophen-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methylthiophen-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methylthiophen-3-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to study the effects of carbamate-protected amines on various biological systems. It serves as a model compound to investigate the stability and reactivity of carbamates in biological environments .

Medicine: It can be used to protect amine groups in drug molecules, enhancing their stability and bioavailability .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylthiophen-3-yl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions. The tert-butyl group is removed, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage . The molecular targets and pathways involved depend on the specific application and the nature of the biological or chemical system being studied .

Comparison with Similar Compounds

  • tert-Butyl N-(3-methylthiophen-2-yl)carbamate
  • tert-Butyl N-(2-thienyl)carbamate
  • tert-Butyl N-(3-thienyl)carbamate

Comparison: tert-Butyl N-(2-methylthiophen-3-yl)carbamate is unique due to the presence of the 2-methyl substitution on the thiophene ring. This substitution can influence the reactivity and stability of the compound compared to its analogs. For example, the 3-methylthiophen-2-yl analog may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2-methylthiophen-3-yl)carbamate can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection.", "Starting Materials": [ "2-methyl-3-thiophenecarboxylic acid", "tert-butyl chloroformate", "N,N-dimethylformamide", "triethylamine", "sodium bicarbonate", "methylamine solution", "diethyl ether", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 2-methyl-3-thiophenecarboxylic acid with tert-butyl chloroformate in the presence of N,N-dimethylformamide and triethylamine to form tert-butyl 2-methyl-3-thiophenecarboxylate.", "Step 2: Substitution of the tert-butyl group with methylamine by reacting tert-butyl 2-methyl-3-thiophenecarboxylate with methylamine solution in diethyl ether to form tert-butyl N-(2-methylthiophen-3-yl)carbamate.", "Step 3: Deprotection of the carbamate group by reacting tert-butyl N-(2-methylthiophen-3-yl)carbamate with hydrochloric acid to obtain the final product, N-(2-methylthiophen-3-yl)carbamate." ] }

CAS No.

212570-42-8

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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